molecular formula C22H19N3O2S2 B6554864 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1040632-35-6

2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B6554864
CAS No.: 1040632-35-6
M. Wt: 421.5 g/mol
InChI Key: IGHSFDBBFALXOF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-methyl group, a 7-phenyl ring, and a sulfanyl-linked acetamide moiety bearing a 4-methylphenyl group. Its molecular framework combines a heterocyclic system with a substituted acetamide, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-8-10-16(11-9-14)23-18(26)13-29-22-24-19-17(15-6-4-3-5-7-15)12-28-20(19)21(27)25(22)2/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHSFDBBFALXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a novel compound belonging to the thieno[3,2-d]pyrimidine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound's IUPAC name is 2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide. Its molecular formula is C23H21N3O2S2C_{23}H_{21}N_{3}O_{2}S_{2} with a molecular weight of 425.56 g/mol. The structure includes a thieno[3,2-d]pyrimidine core linked to a phenyl group and an acetamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine core can bind to enzymes, modulating their activity. This interaction may inhibit enzyme function or alter signaling pathways.
  • Protein-Ligand Interactions : The compound has been shown to interact with specific receptors and proteins, potentially influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
    • MCF7 (Breast Cancer) : IC50 values indicating effective inhibition of cell growth.
    • A549 (Lung Cancer) : Showed promising results with moderate to high cytotoxicity.
Cell LineIC50 (µM)Reference
MCF75.0
A54912.0

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains:

  • Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
  • Activity Against Specific Strains :
    • Effective against Staphylococcus aureus and Escherichia coli with varying degrees of potency.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Study 1: Anticancer Efficacy

A study evaluated the compound's effects on MCF7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. Further analysis revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.

Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its inhibitory effects on cholinesterases (AChE and BChE). The results demonstrated dual inhibitory activity with IC50 values comparable to established inhibitors.

Comparison with Similar Compounds

Substituted Phenyl Acetamide Derivatives

Variations in the N-arylacetamide substituent significantly alter physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Spectral Data (IR/NMR) Reference
Target Compound: N-(4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₂H₁₉N₃O₂S₂* ~421.5* 4-methylphenyl Not provided
N-(4-Butylphenyl) analog C₂₅H₂₅N₃O₂S₂ 463.6 4-butylphenyl InChIKey: CEJMLZXRLMYNCZ-UHFFFAOYSA-N
N-(4-Trifluoromethoxyphenyl) analog C₂₃H₁₈F₃N₃O₃S₂ ~529.5* 4-trifluoromethoxyphenyl Synonyms: ZINC2719758, AKOS024584825
N-(2,3-Dichlorophenyl) analog C₁₃H₁₁Cl₂N₃O₂S 344.2 2,3-dichlorophenyl ¹H-NMR: δ 12.50 (NH), 7.82 (ArH)

*Estimated based on structural adjustments from .

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group () introduces strong electron-withdrawing character, which may influence binding interactions in enzymatic pockets.
  • Steric Effects : The dichlorophenyl substituent () adds steric bulk and electronegativity, likely altering conformational flexibility compared to the 4-methylphenyl group.

Heterocyclic Core Modifications

Variations in the fused-ring system or substituents on the thieno[3,2-d]pyrimidinone core:

Compound Name Core Structure Key Modifications Synthetic Route Reference
Target Compound Thieno[3,2-d]pyrimidinone 3-methyl, 7-phenyl Not provided
Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (10a) Benzothieno-triazolo-pyrimidine Tetrahydro ring, triazolo addition Alkylation with chloroacetanilide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) Dihydropyrimidinone Simplified pyrimidinone core Coupling with phenoxyphenyl

Key Observations :

  • Ring Saturation: The tetrahydrobenzothieno-triazolo-pyrimidine () introduces saturation and a triazolo group, which may enhance rigidity and hydrogen-bonding capacity.

Functional Group Variations

Modifications in the sulfanyl linker or acetamide moiety:

Compound Name Functional Group Key Spectral Data (IR/NMR) Reference
Target Compound Sulfanyl-acetamide Not provided
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano-hydrazine IR: 2214 cm⁻¹ (C≡N); ¹H-NMR: δ 10.13 (NH)
N-Phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Triazolo-sulfanyl Yield: 68–74%; crystallized from acetone

Key Observations :

  • Cyanohydrazine vs.
  • Synthetic Yields : Alkylation routes () yield 68–74%, while diazonium coupling () achieves >90% yields, reflecting divergent reaction efficiencies.

Structural Elucidation and Computational Tools

The SHELX software suite () is widely used for crystallographic refinement, ensuring accurate structural determination of analogs.

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